2-Bromo-5-(prop-2-yne-1-sulfonyl)benzoic acid
Overview
Description
2-Bromo-5-(prop-2-yne-1-sulfonyl)benzoic acid is a versatile organic compound with the molecular formula C₁₀H₇BrO₄S and a molecular weight of 303.13 g/mol . This compound is characterized by the presence of a bromine atom, a prop-2-yne-1-sulfonyl group, and a benzoic acid moiety. It is commonly used as a building block in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(prop-2-yne-1-sulfonyl)benzoic acid typically involves the bromination of 5-(prop-2-yne-1-sulfonyl)benzoic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(prop-2-yne-1-sulfonyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The prop-2-yne-1-sulfonyl group can be oxidized to form sulfonic acids or sulfonates.
Reduction Reactions: The compound can undergo reduction reactions to form corresponding alcohols or alkanes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used in the presence of acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while oxidation and reduction reactions produce sulfonic acids, sulfonates, alcohols, or alkanes .
Scientific Research Applications
2-Bromo-5-(prop-2-yne-1-sulfonyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is employed in the study of enzyme inhibition and protein modification due to its reactive functional groups.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-5-(prop-2-yne-1-sulfonyl)benzoic acid involves its interaction with molecular targets through its reactive functional groups. The bromine atom and the prop-2-yne-1-sulfonyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their activity. The specific pathways involved depend on the nature of the target molecule and the context of the reaction .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-(prop-2-yne-1-sulfonyl)benzoic acid: Characterized by the presence of a bromine atom and a prop-2-yne-1-sulfonyl group.
2-Chloro-5-(prop-2-yne-1-sulfonyl)benzoic acid: Similar structure but with a chlorine atom instead of bromine.
2-Iodo-5-(prop-2-yne-1-sulfonyl)benzoic acid: Similar structure but with an iodine atom instead of bromine.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and selectivity in chemical reactions. The presence of the bromine atom allows for selective substitution reactions, while the prop-2-yne-1-sulfonyl group provides additional sites for oxidation and reduction reactions .
Properties
IUPAC Name |
2-bromo-5-prop-2-ynylsulfonylbenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrO4S/c1-2-5-16(14,15)7-3-4-9(11)8(6-7)10(12)13/h1,3-4,6H,5H2,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPBHCUJJOCSXNX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCS(=O)(=O)C1=CC(=C(C=C1)Br)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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